2-([1,1'-Biphenyl]-4-yl)benzo[d]oxazole-6-carbaldehyde
Description
2-([1,1'-Biphenyl]-4-yl)benzo[d]oxazole-6-carbaldehyde is a heterocyclic organic compound featuring a benzo[d]oxazole core substituted at position 2 with a biphenyl group and at position 6 with a carbaldehyde functional group. This structure combines aromaticity, electron-withdrawing (oxazole), and electron-donating (biphenyl) moieties, making it valuable in pharmaceutical intermediates and materials science. Its synthesis typically involves condensation reactions between substituted 2-aminophenols and carboxaldehydes under acidic or oxidative conditions .
Properties
Molecular Formula |
C20H13NO2 |
|---|---|
Molecular Weight |
299.3 g/mol |
IUPAC Name |
2-(4-phenylphenyl)-1,3-benzoxazole-6-carbaldehyde |
InChI |
InChI=1S/C20H13NO2/c22-13-14-6-11-18-19(12-14)23-20(21-18)17-9-7-16(8-10-17)15-4-2-1-3-5-15/h1-13H |
InChI Key |
PUWONCSBTIQHTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC4=C(O3)C=C(C=C4)C=O |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Cross-Coupling Strategies
Palladium-mediated cross-coupling reactions are central to constructing the biphenyl moiety in this compound. A notable method involves the use of aryl zinc reagents and nickel catalysts, as outlined in the patent US4620025A . In this approach, 5-bromo-2-fluorotoluene undergoes transmetallation with zinc bromide in tetrahydrofuran (THF) to form an aryl zinc intermediate. This intermediate reacts with a pre-synthesized benzoxazole precursor (e.g., 2-bromo-benzo[d]oxazole-6-carbaldehyde) in the presence of bis(triphenylphosphine)nickel dichloride. The reaction proceeds at 30°C for 2.5–4 hours, yielding the biphenyl-linked product after extraction with ethyl acetate and purification via silica gel chromatography .
A complementary route from the Royal Society of Chemistry employs palladium(II) acetate and iodobenzene diacetate in a dichloroethane-methanol solvent system . This method introduces methoxy groups adjacent to the benzoxazole core, which can subsequently be oxidized to the aldehyde functionality. Reaction conditions include heating at 100°C for 16 hours, achieving yields of 73–85% after column chromatography .
Reductive Alkylation Approaches
Reductive alkylation is critical for introducing the aldehyde group at the 6-position of the benzoxazole ring. Diisobutylaluminum hydride (DIBAL-H) serves as the reducing agent of choice, as described in US4620025A . A methyl ester precursor (e.g., methyl 2-([1,1'-biphenyl]-4-yl)benzo[d]oxazole-6-carboxylate) is treated with 1.05 equivalents of DIBAL-H in toluene at −78°C. The reaction selectively reduces the ester to the aldehyde without over-reduction to the alcohol. Post-reduction workup involves quenching with chilled propionic acid and hexane, followed by vacuum drying to isolate the product as a white powder .
Benzoxazole Ring Formation Techniques
The benzoxazole ring is typically constructed via cyclization of o-aminophenol derivatives. A study in Molecules details the use of 4-chloro-1,2,3-dithiazoles as precursors, which undergo nucleophilic attack by methanimine derivatives to form the benzoxazole core . For the target compound, 2-amino-4-biphenylphenol reacts with triphosgene in dichloromethane to form the oxazole ring. The reaction is monitored by thin-layer chromatography (TLC), with purification via recrystallization from methanol yielding the intermediate .
An alternative method from the Royal Society of Chemistry employs 2-benzylbenzo[d]oxazole derivatives, which are functionalized at the benzylic position using iodobenzene diacetate and methanol . This oxidative methoxylation is followed by oxidation with pyridinium chlorochromate (PCC) to install the aldehyde group, achieving an overall yield of 68% .
Purification and Characterization Strategies
Purification methods vary by synthetic route:
-
Column Chromatography : Silica gel eluted with hexane-ethyl acetate (4:1) removes unreacted starting materials and byproducts .
-
Recrystallization : Hot methanol or ethyl acetate-hexane mixtures yield crystalline products with >99% purity .
-
Acid-Base Extraction : Washing with 4 N HCl and saturated brine ensures removal of metallic residues .
Characterization relies on:
-
High-Performance Liquid Chromatography (HPLC) : Quantifies purity (e.g., 99.5% for crystalline products) .
-
Infrared Spectroscopy (IR) : Confirms aldehyde C=O stretches at ~1700 cm⁻¹ .
-
Nuclear Magnetic Resonance (NMR) : ¹H NMR signals at δ 10.1 ppm (aldehyde proton) and δ 8.2–7.3 ppm (biphenyl aromatic protons) .
Comparative Analysis of Synthetic Routes
Mechanistic and Stability Considerations
The benzoxazole ring’s stability under acidic conditions is a critical factor. As demonstrated in the MDPI study, ring-opening reactions occur via nucleophilic attack at the oxazole’s C2 position, necessitating anhydrous conditions during aldehyde functionalization . Radical scavengers like TEMPO and BHT are employed to suppress side reactions during palladium-catalyzed steps, ensuring product integrity .
Chemical Reactions Analysis
Types of Reactions
2-([1,1’-Biphenyl]-4-yl)benzo[d]oxazole-6-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzoxazole derivatives.
Scientific Research Applications
2-([1,1’-Biphenyl]-4-yl)benzo[d]oxazole-6-carbaldehyde has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-([1,1’-Biphenyl]-4-yl)benzo[d]oxazole-6-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation and survival. The compound’s fluorescent properties are due to its ability to absorb and emit light at specific wavelengths, making it useful for imaging applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Benzo[d]oxazole Family
Key analogues include derivatives with varying substituents at positions 2 and 6 of the benzo[d]oxazole core. Below is a comparative analysis:
Table 1: Structural and Functional Comparisons
Key Observations:
- Biphenyl vs. Pyridinyl/Phenyl Substituents : The biphenyl group in the target compound increases molecular rigidity and hydrophobicity compared to pyridinyl or simple phenyl substituents. This enhances its suitability for solid-state applications but may reduce aqueous solubility .
- Carbaldehyde vs. Carboxylic Acid : The carbaldehyde group offers reactivity for further functionalization (e.g., Schiff base formation), whereas carboxylic acid derivatives (e.g., 2-(4-chlorophenyl)benzo[d]oxazole-6-carboxylic acid) are more stable and biologically active .
Comparison with Biphenyl-Containing Pharmaceuticals
The biphenyl moiety is common in pharmaceuticals (e.g., angiotensin II receptor blockers). Impurities or intermediates like those below share structural motifs with the target compound:
Table 2: Biphenyl-Containing Pharmaceuticals/Impurities
Key Differences:
- Reactivity : The target compound’s carbaldehyde group is more reactive than carboxylic acids or esters in intermediates like those above, enabling its use in cross-coupling or condensation reactions .
Biological Activity
2-([1,1'-Biphenyl]-4-yl)benzo[d]oxazole-6-carbaldehyde is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, synthesis, and relevant studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 285.34 g/mol. The compound features a benzo[d]oxazole ring fused with a biphenyl moiety and an aldehyde functional group, contributing to its unique reactivity and potential therapeutic applications.
Synthesis Pathways
The synthesis of this compound typically involves several steps, including the formation of the benzo[d]oxazole ring and subsequent introduction of the biphenyl and aldehyde groups. These synthetic pathways allow for modifications that can tailor the compound's properties for specific applications in medicinal chemistry and materials science.
Biological Activities
Research has indicated that this compound exhibits various biological activities. Notable findings include:
- Anticancer Activity : Preliminary studies suggest that this compound shows cytotoxic effects against various cancer cell lines. For instance, it has been evaluated against human cervical carcinoma (HeLa), colon adenocarcinoma (CaCo-2), and other tumor cell lines, demonstrating significant inhibitory effects on cell proliferation .
- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent, with studies indicating effectiveness against both bacterial and fungal strains. Its activity may be attributed to the aldehyde group, which enhances its reactivity towards microbial targets .
- Enzyme Inhibition : Interaction studies have highlighted its binding affinity to several biological targets, including enzymes involved in cancer progression and inflammation. This suggests that the compound may serve as a lead structure for developing enzyme inhibitors .
Case Studies and Research Findings
A variety of studies have explored the biological implications of this compound. Below are summarized findings from key research articles:
The biological activity of this compound is believed to be mediated through several mechanisms:
- Nucleophilic Attack : The aldehyde group is susceptible to nucleophilic attack, allowing for interactions with biomolecules such as proteins and nucleic acids.
- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cells, leading to apoptosis in cancer cells while sparing normal cells.
Q & A
Q. Advanced
- Solubility : Use DMSO or cyclodextrin complexes to ensure aqueous solubility for in vitro assays .
- Dose-Response Curves : Test concentrations from 1 nM–100 µM to identify IC values in cytotoxicity or enzyme inhibition studies .
- Control Experiments : Include structurally similar analogs (e.g., benzimidazole derivatives) to isolate the role of the oxazole-biphenyl scaffold .
- Metabolic Stability : Assess hepatic microsomal degradation to prioritize compounds for in vivo studies .
How can computational chemistry tools aid in predicting the reactivity or biological interactions of this compound?
Q. Advanced
- Docking Simulations : Predict binding modes to target proteins (e.g., kinases) using AutoDock Vina; validate with molecular dynamics simulations .
- Reactivity Prediction : Tools like AI-driven synthesis planners (e.g., Template_relevance Reaxys) propose one-step routes by analyzing biphenyl-oxazole retrosynthetic pathways .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with biological activity to guide lead optimization .
What are the challenges in scaling up the synthesis from milligram to gram quantities while maintaining yield and purity?
Q. Advanced
- Heat Transfer : Larger batches risk exothermic side reactions; use jacketed reactors with controlled cooling .
- Purification : Replace column chromatography with fractional crystallization (e.g., using ethanol/water mixtures) for cost efficiency .
- Catalyst Loading : Reduce Pd catalyst from 5 mol% to 1 mol% by adding ligands (e.g., XPhos) to prevent metal leaching .
Monitor intermediates via inline FTIR to detect deviations early .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
